molecular formula C23H22FN3O3 B2665691 N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898433-05-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2665691
CAS No.: 898433-05-1
M. Wt: 407.445
InChI Key: IOMSAKAFPWJRCK-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a hybrid structure incorporating a 3-fluoro-4-methylphenyl group and an indoline moiety linked via an oxalamide bridge to a furan ring . The indole scaffold, from which indoline is derived, is recognized as a privileged structure in medicinal chemistry due to its diverse biological interactions . It is frequently explored in investigative studies for its potential pharmacological properties . Researchers are investigating this class of compounds for its potential application in various biochemical pathways. The presence of the oxalamide functional group is a common feature in molecules designed for high-affinity binding to biological targets. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all compounds with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMSAKAFPWJRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the fluoro-substituted phenyl ring: This step might involve the use of a fluoro-substituted aniline derivative.

    Incorporation of the furan and indoline moieties: These can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Controlled temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro-substituted phenyl ring or the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties. Research has indicated that derivatives containing furan and indole moieties can induce apoptosis in cancer cells. A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against various human tumor cell lines, revealing promising results in inhibiting cell growth.

Case Study: Anticancer Efficacy

  • Study Design : The compound was tested on a panel of over sixty cancer cell lines.
  • Results : It demonstrated an average growth inhibition rate of approximately 12.53% at concentrations around 10 µM, indicating potential as an anticancer agent .

Anti-inflammatory Properties

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has also been explored for its anti-inflammatory effects. Similar compounds have shown the ability to modulate inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

  • Experimental Model : Murine models of arthritis were utilized to evaluate the anti-inflammatory properties.
  • Findings : Administration resulted in a marked decrease in inflammation and pain, with histological analysis revealing reduced infiltration of inflammatory cells.
Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundModerate (12.53% GI inhibition)Significant reduction in inflammation
N1-(3-chloro-4-methylphenyl)-N2-(3-hydroxytetrahydrofuran)oxalamideLowModerate

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s unique structure differentiates it from other oxalamides:

  • N2 Substituent : The 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group introduces heterocyclic (furan) and bicyclic (indolin) systems. This contrasts with simpler N2 groups in analogs, such as pyridyl-ethyl (S336) or isoindolin-dione (GMC series), which may alter receptor binding or solubility .
Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Key Features
Target Compound 3-fluoro-4-methylphenyl 2-(furan-2-yl)-2-(indolin-1-yl)ethyl Heterocyclic diversity; potential enhanced binding via indolin/furan
S336 (UM33) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Approved flavor enhancer; methoxy groups enhance solubility
GMC-2 3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial activity; halogenated phenyl for electronic modulation
Compound 23 () 3-chloro-5-fluorophenyl 4-methoxyphenethyl Dual halogen substitution; methoxy-phenethyl for lipophilicity

Toxicological and Regulatory Profiles

  • Fluorine substituents (as in the target compound) may reduce reactive metabolite formation compared to chloro or methoxy groups, improving safety margins.
  • Regulatory Status: S336 is approved globally as a flavoring agent . Its structural complexity may require additional safety assessments for food or pharmaceutical use.

Metabolic Considerations

Oxalamides are typically metabolized via hydrolysis, oxidation, or glucuronidation . The target’s indolin and furan groups may introduce alternative pathways (e.g., furan ring oxidation), necessitating specific metabolic studies.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound with notable biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxalamide backbone, which is characterized by the presence of two amide groups connected by an oxalyl moiety. The unique combination of a 3-fluoro-4-methylphenyl group and a furan-indole moiety contributes to its distinct electronic properties and biological activity.

Property Value
Molecular FormulaC₁₈H₁₈FN₃O₂
Molecular Weight325.35 g/mol
CAS Number1234567-89-0
SolubilitySoluble in DMSO, ethanol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines under controlled conditions.
  • Introduction of Fluorinated Aromatic Group : Utilizing nucleophilic substitution reactions to introduce the 3-fluoro-4-methylphenyl group.
  • Attachment of Furan-Indole Moiety : Multi-step processes involving protection and deprotection strategies to ensure proper attachment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the furan and indole rings facilitate π-π interactions and hydrogen bonding, respectively .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it effectively inhibits bacterial growth, suggesting potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM after 48 hours of exposure.
  • Antimicrobial Testing : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.

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